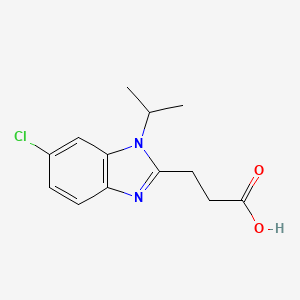
3-(6-クロロ-1-イソプロピル-1H-ベンゾイミダゾール-2-イル)プロパン酸
説明
3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
“3-(6-クロロ-1-イソプロピル-1H-ベンゾイミダゾール-2-イル)プロパン酸”を含むベンゾイミダゾール誘導体は、抗菌性を有することが判明しています . これらはさまざまな細菌や真菌の増殖を阻害することができ、新しい抗菌薬の開発のための潜在的な候補となっています。
抗癌活性
ベンゾイミダゾール誘導体は、癌の治療において可能性を示しています . これらは癌細胞の増殖と増殖を阻害することができ、一部の誘導体はさまざまな種類の癌の治療に使用されています。
抗ウイルス活性
一部のベンゾイミダゾール誘導体は、抗ウイルス活性を示しています . これらは特定のウイルスの複製を阻害することができ、新しい抗ウイルス薬の開発のための潜在的な候補となっています。
抗寄生虫活性
ベンゾイミダゾール誘導体は、寄生虫感染の治療に使用されてきました . これらは寄生虫の増殖と繁殖を阻害することができ、さまざまな寄生虫病の治療に効果的です。
抗炎症活性
ベンゾイミダゾール誘導体は、抗炎症活性を示しています . これらは体内の炎症を軽減することができ、新しい抗炎症薬の開発のための潜在的な候補となっています。
抗糖尿病活性
ベンゾイミダゾール誘導体は、糖尿病の治療において可能性を示しています . これらは血糖値の調節に役立ち、新しい抗糖尿病薬の開発のための潜在的な候補となっています。
抗酸化活性
ベンゾイミダゾール誘導体は、抗酸化活性を示しています . これらは体内の有害なフリーラジカルを中和することができ、新しい抗酸化薬の開発のための潜在的な候補となっています。
作用機序
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds has been extensively studied due to their wide range of biological activities. They are known to interact with various enzymes and protein receptors, making them pivotal structures in drug design .
Propionic acids
, on the other hand, are a class of carboxylic acids. They are known to inhibit prostaglandin synthesis by COX-1 and COX-2 . Prostaglandins are lipid compounds that have diverse hormone-like effects in animals.
生化学分析
Biochemical Properties
3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to active sites, leading to either inhibition or activation of the protein’s function .
Cellular Effects
The effects of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production . Additionally, it has been observed to affect cell signaling pathways such as the PI3K-Akt pathway, which is crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit enzymes involved in the synthesis of certain metabolites, thereby affecting the overall metabolic balance . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound can affect the PI3K-Akt signaling pathway, which is involved in regulating cell growth and survival . Additionally, it can influence the levels of various metabolites, thereby altering the overall metabolic flux .
Transport and Distribution
The transport and distribution of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
The subcellular localization of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . For instance, the compound may localize to the mitochondria, where it can influence energy production and metabolic processes .
特性
IUPAC Name |
3-(6-chloro-1-propan-2-ylbenzimidazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(2)16-11-7-9(14)3-4-10(11)15-12(16)5-6-13(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSWMWJFVCCBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















